(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate
Description
The compound “(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate” (CAS: 24164-13-4), also known as Epitulipinolide or Tulipinolide, is a sesquiterpene lactone derivative. Its molecular formula is C₁₇H₂₂O₄ with a molecular weight of 290.359 g/mol . The structure features a 12-membered cyclodeca[b]furan core with:
- A ketone group at C2.
- A methylidene group at C3.
- Acetate ester at C4.
- (6Z,10Z)-dimethyl stereochemistry .
This compound is notable for its complex bicyclic framework, which is common in bioactive natural products.
Properties
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVKIZABMRHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Cyclodeca[b]furan Derivatives
- Compound 3 (): Formula: C₂₂H₃₀O₈ (estimated molecular weight: ~422.47 g/mol). Substituents: 2-methylbut-2-enoate ester, hydroxymethyl groups at C6 and C10. Key Difference: Additional hydroxyl groups increase polarity compared to the target compound .
- Compound 4 (): Formula: C₂₁H₂₈O₈ (molecular weight: ~408.45 g/mol). Substituents: 2-methylacrylate ester.
Azuleno[b]furan Derivatives
- Azuleno[4,5-b]furan Analog (): Formula: C₁₉H₂₆O₅ (molecular weight: 346.41 g/mol). Substituents: Hydroxy and methyl groups on an azulene-fused ring system. Key Difference: The azulene moiety introduces aromaticity and UV-Vis absorption shifts, relevant for photochemical applications .
Cyclohepta[b]furan Derivatives
- Cyclohepta[b]furan Analog (): Formula: C₁₄H₁₈O₄ (molecular weight: 250.29 g/mol). Substituents: Methyl and acetate groups.
Functional Group Modifications
Molecular Weight and Stereochemistry
Stereochemical complexity in azuleno derivatives (e.g., ) may enhance target specificity in biological systems.
Biological Activity
The compound (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula
- Molecular Formula: C17H22O4
- Molecular Weight: 290.36 g/mol
Structural Characteristics
The compound features a unique hexahydrocyclodeca structure with multiple methyl groups and a ketone functional group. This structural complexity contributes to its diverse biological activities.
Sources and Isolation
This compound has been identified in various natural sources, including:
These sources highlight the potential of the compound in traditional medicine and phytochemistry.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus : Demonstrated inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective against strains resistant to conventional antibiotics.
Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory pathways. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
These results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects have been evaluated on several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 45 |
| MCF-7 (Breast Cancer) | 40 |
| A549 (Lung Cancer) | 50 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.
The biological activities of this compound are thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : It appears to affect pathways related to oxidative stress and apoptosis in cancer cells.
Study on Antimicrobial Activity
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load when treated with concentrations above 50 µg/mL.
Clinical Implications
In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants reported a marked decrease in joint pain and swelling after four weeks of treatment with a standardized extract containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
